Benzenecarbothioic acid, S-(2-phenyl-3-quinolinyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenecarbothioic acid, S-(2-phenyl-3-quinolinyl) ester is an organic compound with the molecular formula C22H15NOS It is a derivative of benzenecarbothioic acid, where the hydrogen atom of the thiol group is replaced by a 2-phenyl-3-quinolinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioic acid, S-(2-phenyl-3-quinolinyl) ester typically involves the reaction of benzenecarbothioic acid with 2-phenyl-3-quinolinyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenecarbothioic acid, S-(2-phenyl-3-quinolinyl) ester undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenyl and quinolinyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Benzenecarbothioic acid, S-(2-phenyl-3-quinolinyl) ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzenecarbothioic acid, S-(2-phenyl-3-quinolinyl) ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzenecarbothioic acid, S-phenyl ester
- Benzenecarbothioic acid, S-(2-quinolinyl) ester
- Benzenecarbothioic acid, S-(3-quinolinyl) ester
Uniqueness
Benzenecarbothioic acid, S-(2-phenyl-3-quinolinyl) ester is unique due to the presence of both phenyl and quinolinyl groups, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications.
Properties
CAS No. |
646450-27-3 |
---|---|
Molecular Formula |
C22H15NOS |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
S-(2-phenylquinolin-3-yl) benzenecarbothioate |
InChI |
InChI=1S/C22H15NOS/c24-22(17-11-5-2-6-12-17)25-20-15-18-13-7-8-14-19(18)23-21(20)16-9-3-1-4-10-16/h1-15H |
InChI Key |
SQWNPFWISWYPQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2SC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.